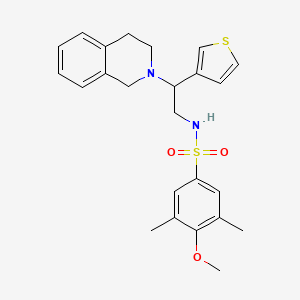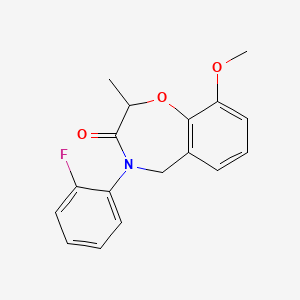![molecular formula C18H22N4OS B2652870 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 162661-17-8](/img/structure/B2652870.png)
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the molecular formula C18H22N4OS12. It has a molecular weight of 342.4612.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. However, piperidine derivatives, which are important synthetic fragments for designing drugs, have been synthesized through various intra- and intermolecular reactions3.Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is defined by its molecular formula, C18H22N4OS12. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. However, piperidine derivatives have been involved in various intra- and intermolecular reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not well-documented. The molecular weight is known to be 342.4612.Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized novel thiazole, triazole, and thiazolidinone derivatives featuring piperazine or piperidine moieties and evaluated them for their antimicrobial effectiveness. These compounds have been found to exhibit significant biological activity against a range of microorganisms, including bacteria and fungi. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against eight bacteria and four fungi, revealing significant antimicrobial properties Patel, Kumari, & Patel, 2012. Similarly, Abbady (2014) developed novel 1,2,4-triazoles and related derivatives, demonstrating considerable antimicrobial activity Abbady, 2014.
Synthesis and Anti-inflammatory Activity
Compounds incorporating the thiazolo[3,2-b][1,2,4]triazol motif have also been synthesized and assessed for their anti-inflammatory properties. Tozkoparan et al. (1999) reported the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, which were investigated for anti-inflammatory activities, demonstrating their potential in this field Tozkoparan et al., 1999.
Antiproliferative Effects
Further extending the applications of these derivatives, Kumar et al. (2014) explored the antiproliferative effects of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. Their findings highlighted the cytotoxic potential of these compounds, with particular derivatives exhibiting strong antiproliferative effects, which suggests a promising avenue for the development of new anticancer agents Kumar et al., 2014.
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. It’s always important to handle chemical compounds with care and appropriate safety measures.
Future Directions
The future directions of research on 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not clear from the available information. However, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Therefore, it’s possible that future research could explore the potential applications of this compound in drug design and synthesis.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound that are not included in this analysis. Always refer to the most recent and reliable sources when studying chemical compounds.
properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-6-8-14(9-7-12)15(21-10-4-3-5-11-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINFQRIAUZIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

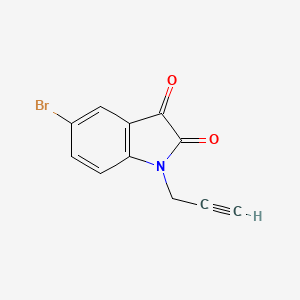
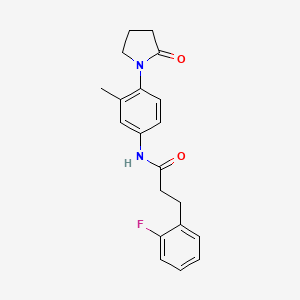
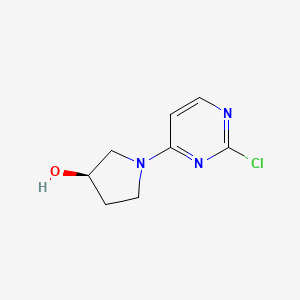
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)
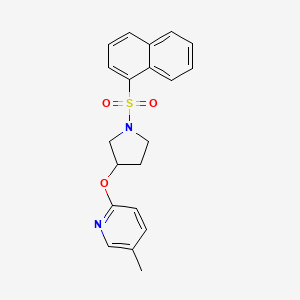
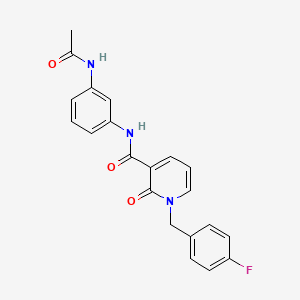
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
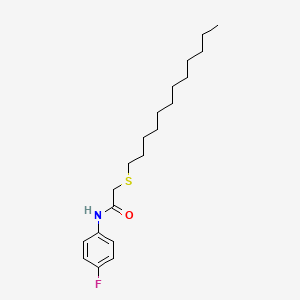
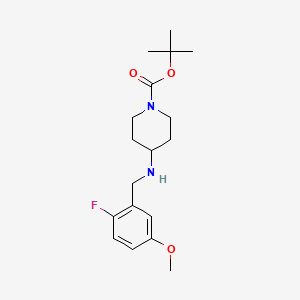
![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
